5-Nitro-1,2,4-triazolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-1,2,4-triazolin-3-one is a heterocyclic compound known for its high energy density and stability. It is a derivative of triazolone and contains a nitro group, which contributes to its energetic properties. This compound is of significant interest in both commercial and scientific fields due to its reduced sensitivity and better thermal stability compared to other energetic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1,2,4-triazolin-3-one typically involves the nitration of 1,2,4-triazolin-3-one. One common method includes the use of a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at controlled temperatures to ensure the formation of the desired nitro compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of waste acids in the nitration process has been explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-1,2,4-triazolin-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazolin-3-one derivatives.
Scientific Research Applications
5-Nitro-1,2,4-triazolin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other energetic materials and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications due to its stability and reactivity.
Industry: Utilized in the production of explosives, propellants, and pyrotechnics due to its high energy density and stability
Mechanism of Action
The mechanism by which 5-Nitro-1,2,4-triazolin-3-one exerts its effects involves the interaction of its nitro group with molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. These interactions can result in the modulation of enzyme activities and other biochemical pathways .
Comparison with Similar Compounds
1,3,5-Trinitro-1,3,5-triazacyclohexane (RDX): A highly sensitive high-energy material.
2,4,6-Trinitrotoluene (TNT): A widely used explosive with high sensitivity.
Hexaazahexanitroisowurtzitane (HNIW, CL-20): A high-performance energetic material with excellent combustion properties.
Uniqueness of 5-Nitro-1,2,4-triazolin-3-one: Compared to these compounds, this compound offers a balance between high energy density and reduced sensitivity. Its thermal stability and insensitivity to external forces make it a safer alternative for various applications .
Properties
Molecular Formula |
C2H2N4O3 |
---|---|
Molecular Weight |
130.06 g/mol |
IUPAC Name |
3-nitro-3,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C2H2N4O3/c7-2-3-1(4-5-2)6(8)9/h1H,(H,3,7) |
InChI Key |
RPTPNBANJWZYGR-UHFFFAOYSA-N |
Canonical SMILES |
C1(NC(=O)N=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.